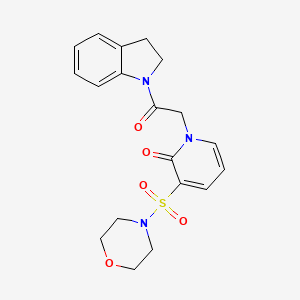

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Description

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of indoline, morpholine, and pyridinone moieties

Properties

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-morpholin-4-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-18(22-9-7-15-4-1-2-5-16(15)22)14-20-8-3-6-17(19(20)24)28(25,26)21-10-12-27-13-11-21/h1-6,8H,7,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIHBHYPIDLNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indoline derivative, followed by the introduction of the oxoethyl group. The morpholinosulfonyl group is then attached to the pyridinone ring through a series of nucleophilic substitution and condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Core Pyridin-2(1H)-one Formation

Pyridin-2(1H)-one derivatives are often synthesized via cyclization reactions. For example:

-

Claisen-like condensations : A β-keto ester precursor could cyclize to form the pyridinone ring. This is analogous to indane-1,3-dione synthesis methods involving hydrolysis and decarboxylation of intermediate diketones .

-

Sulfonation : The sulfonamide group at position 3 may be introduced via electrophilic aromatic sulfonation, followed by nucleophilic substitution with morpholine. This aligns with strategies used in sulfonamide-containing pyrimidine derivatives .

Indolin-1-yl Group Installation

The indolin-1-yl group (2,3-dihydroindole) is a common substituent in pharmaceutical derivatives. Likely methods include:

-

Alkylation : A chloroethyl intermediate could react with indoline under basic conditions (e.g., NaH or K2CO3) to form the oxoethyl linkage .

-

Catalytic Transfer Hydrogenation : Reduction of indole to indoline using catalysts like Pd/C or Raney nickel, followed by alkylation .

Hydrolysis of the Oxoethyl Group

The 2-oxoethyl group is susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid derivative. For example:

-

Acidic hydrolysis : HCl in aqueous ethanol could cleave the ketone, yielding a carboxylic acid .

-

Base-mediated hydrolysis : Sodium hydroxide may induce similar cleavage, though stereochemical outcomes could vary.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acidic hydrolysis | HCl, H2O, EtOH | Carboxylic acid derivative |

| Base-mediated | NaOH, H2O, THF | Stereomer-dependent cleavage |

Reduction of the Pyridinone Ring

The pyridin-2(1H)-one ring can undergo reduction to form a dihydro-pyridine structure. For example:

-

Lithium aluminum hydride (LiAlH4) : Reduces the ketone to a secondary alcohol, though ring saturation may require stronger reagents (e.g., H2, Pd/C) .

Sulfonamide Group Reactivity

The morpholinosulfonyl group may participate in:

-

Nucleophilic aromatic substitution : Unlikely due to the electron-withdrawing sulfonamide group.

-

Alkylation : The morpholine nitrogen could act as a nucleophile, though steric hindrance may limit reactivity.

-

Cleavage : Strong acids (e.g., HBr) might hydrolyze the sulfonamide to a sulfonic acid .

Alkylation of the Indolin-1-yl Group

The indolin-1-yl group can undergo further alkylation to form substituted derivatives. For example:

-

Friedel–Crafts alkylation : Using alkyl halides and Lewis acids (e.g., AlCl3) .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings for aryl or heteroaryl substitutions .

Pyridinone Ring Functionalization

The pyridinone core may serve as a scaffold for diversification:

-

Knoevenagel condensation : Reaction with malononitrile to form α,β-unsaturated ketones .

-

Enolate alkylation : Base-induced deprotonation followed by alkylation with alkyl halides .

Hydrolytic Stability

The compound’s stability in aqueous systems depends on the substituents:

-

The sulfonamide group is generally stable under physiological conditions but may hydrolyze under extreme acidity .

-

The indolin-1-yl group is resistant to oxidation but may undergo ring-opening under strong bases .

Metabolic Pathways

In biological systems, the compound may undergo:

-

Cytochrome P450-mediated oxidation : Potential hydroxylation or demethylation.

-

Glucuronidation : Conjugation at the indolin-1-yl nitrogen or sulfonamide oxygen.

Research Findings and Data

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.

Anticancer Activity

Research indicates that this compound may possess anticancer properties through several mechanisms:

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, leading to antiproliferative effects in cancer cells.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation.

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma, with IC50 values indicating potent activity.

Antimicrobial Properties

The presence of the morpholino group suggests potential interactions with nucleic acids, which may enhance its antimicrobial efficacy. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of indole derivatives, this compound was tested against various cancer cell lines. Results indicated a significant inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin, with an IC50 value below 10 µM for glioblastoma cells .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds demonstrated effective inhibition against multiple bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The indoline and pyridinone moieties may interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can be compared with other compounds that have similar structural features:

1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-2(1H)-one: Lacks the morpholinosulfonyl group, which may affect its solubility and biological activity.

3-(morpholinosulfonyl)pyridin-2(1H)-one: Does not have the indoline moiety, which may reduce its potential interactions with biological targets.

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)benzene: The benzene ring may alter the compound’s reactivity and properties compared to the pyridinone ring.

The uniqueness of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in similar compounds.

Biological Activity

The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, detailing its mechanisms, efficacy, and the research surrounding its application.

Chemical Structure and Properties

- Molecular Formula : C30H34N4O6S

- Molecular Weight : 578.68 g/mol

- CAS Number : Not specified in the sources reviewed.

The compound features an indoline core linked to a morpholinosulfonyl group and a pyridinone moiety, which are critical for its biological activity.

Research indicates that the compound may function as an Indoleamine 2,3-dioxygenase (IDO1) inhibitor , which is significant in cancer immunotherapy. IDO1 plays a role in tumor immune evasion by degrading tryptophan, thus suppressing T-cell activity. By inhibiting this enzyme, the compound could potentially enhance anti-tumor immunity.

Antitumor Activity

Studies have shown that related compounds exhibit potent antitumor effects:

- IC50 Values : Some benzimidazole derivatives have demonstrated IC50 values as low as 16 nM against various cancer cell lines, indicating strong inhibitory effects on IDO1 .

- Cell Lines Tested : The compound's efficacy has been evaluated in multiple cancer cell lines, including HeLa and A375, where it showed significant cytotoxicity .

Case Studies

- IDO1 Inhibition : A study focused on benzimidazole analogues highlighted their role in inhibiting IDO1 with high specificity and potency. The findings suggest that modifications leading to indole substitutions can further enhance selectivity for IDO1 compared to other enzymes .

- Pharmacokinetics and Stability : Ongoing research is optimizing the pharmacokinetic (PK) profiles of these compounds to improve their stability and bioavailability in clinical settings .

Comparative Analysis of Related Compounds

To better understand the biological activity of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one, a comparison with similar compounds is presented in the table below:

Q & A

Q. Optimization strategies :

- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .

- Employ pH-controlled conditions (e.g., buffered aqueous/organic biphasic systems) during sulfonylation to improve regioselectivity .

- Purify intermediates via preparative HPLC or recrystallization (using chloroform/methanol mixtures) to isolate high-purity fractions .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign signals for the indoline NH (δ ~10.5 ppm), pyridinone carbonyl (δ ~165 ppm), and morpholino protons (δ ~3.5–4.0 ppm). Compare with analogs in and for structural validation .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C19H21N3O5S: 404.1234) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration of substituents) using single-crystal diffraction, as demonstrated for related indolinones in and .

Advanced: How does the morpholinosulfonyl group influence the compound’s physicochemical properties and target binding?

Answer:

- Solubility : The morpholine ring enhances water solubility via hydrogen bonding, critical for bioavailability. Compare with pyrrolidine-containing analogs (lower solubility due to reduced polarity) .

- Electronic effects : The sulfonyl group withdraws electron density, stabilizing the pyridinone ring and modulating pKa (~6.5–7.0 for the NH group).

- Target interactions : Molecular docking studies suggest the sulfonyl oxygen forms hydrogen bonds with catalytic residues (e.g., in kinase binding pockets). Replace with non-sulfonylated analogs () to assess binding specificity .

Advanced: What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Answer:

- Structure-activity relationship (SAR) analysis : Synthesize derivatives with modified substituents (e.g., replacing morpholino with piperazine) and compare IC50 values across assays .

- Crystallographic studies : Resolve binding modes using X-ray structures (as in ) to identify key interactions lost/gained in analogs .

- Data normalization : Account for assay variability (e.g., cell-line specificity, incubation time) by retesting compounds under standardized conditions .

Advanced: What experimental designs are appropriate for assessing the environmental impact of this compound?

Answer:

- Environmental fate studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and measure degradation products via LC-MS .

- Partition coefficients : Determine logP (octanol/water) to predict bioaccumulation potential .

- Ecotoxicity assays :

- Daphnia magna acute toxicity : Test at concentrations ≤10 ppm for 48 hours .

- Soil microbial activity : Monitor CO2 evolution in spiked soil samples over 30 days .

Advanced: How can researchers address low reproducibility in synthetic yields across laboratories?

Answer:

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

- Quality control of reagents : Pre-dry solvents (e.g., molecular sieves for DMF) and validate morpholinosulfonyl chloride purity via GC-MS .

- Inter-lab validation : Share standardized protocols (e.g., stepwise temperature ramping) through collaborative networks .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Store under inert atmosphere (argon) at -20°C to prevent oxidation of the sulfonyl group .

- Use amber vials to block light-induced degradation of the indoline moiety .

- Confirm stability via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can computational modeling guide the design of derivatives with improved potency?

Answer:

- Molecular dynamics simulations : Predict binding affinity by simulating interactions with target proteins (e.g., kinases) over 100-ns trajectories .

- QSAR models : Train algorithms using bioactivity data from analogs () to prioritize substituents for synthesis .

- ADMET prediction : Use tools like SwissADME to filter candidates with unfavorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.